3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one
Description
3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound featuring a piperazine ring substituted with a 4-methylphenyl group and a pyridin-2-one moiety
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-6-14(7-5-13)19-9-11-20(12-10-19)17(22)15-3-2-8-18-16(15)21/h2-8H,9-12H2,1H3,(H,18,21) |
InChI Key |
LEXMLLFGTDDANF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves the reaction of 4-methylphenylpiperazine with a suitable pyridin-2-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. For instance, a common method involves the use of a Mannich reaction, where the piperazine derivative is reacted with formaldehyde and a secondary amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, often involving the use of high-throughput screening to identify the most effective reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)piperazine: Another piperazine derivative with similar structural features but different functional groups.
1-methylpiperazine: A simpler piperazine compound with a single methyl group substitution
Uniqueness
3-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its combination of a piperazine ring with a pyridin-2-one moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
